molecular formula C21H17F3N2O2 B2924779 5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol CAS No. 898924-68-0

5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol

Cat. No. B2924779
CAS RN: 898924-68-0
M. Wt: 386.374
InChI Key: IEWWFTJUALJWJO-UHFFFAOYSA-N
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Description

5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol, also known as MAFP, is a potent and selective inhibitor of the endocannabinoid enzyme, fatty acid amide hydrolase (FAAH). This compound has gained significant attention in the scientific research community due to its potential therapeutic applications in various fields, including pain management, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis and reactivity of tetrahydro-6-methyl- and 6-phenyl-2-oxopyrimidine-5-carboxylic acids and their derivatives provide foundational knowledge for understanding the chemical behavior of pyrimidine-based compounds. These studies explore the transformation of esters to acids and the formation of novel pyrimidine derivatives through reactions like hydrogenolysis and bromination (Zigeuner, Knopp, & Blaschke, 1976).

Antimicrobial and Antifungal Applications

  • Research on the antimicrobial and antifungal activities of pyrimidine derivatives, including the synthesis of novel compounds with potential biological activity, indicates the utility of these compounds in developing new antimicrobial agents. For instance, studies on thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have shown promising antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (El Azab & Abdel-Hafez, 2015).

Antioxidant Properties

  • The radical-scavenging abilities of pyrimidinol derivatives highlight their potential as antioxidants. Studies comparing the reactivity of phenolic compounds with substituted 5-pyrimidinols reveal insights into their efficacy as hydrogen-atom donors to free radicals, indicating their utility in designing novel antioxidants (Valgimigli et al., 2013).

Cancer Research

  • The investigation into Schiff bases, including phenol derivatives, for their anticancer activity demonstrates the significant potential of pyrimidine-based compounds in cancer research. These compounds have been studied for their ability to interact with DNA and induce apoptosis in cancer cells, showcasing a promising avenue for the development of new cancer therapies (Uddin et al., 2020).

Material Science

  • Pyrimidine derivatives have also been explored for their applications in material science, including the development of molecular switches and sensors. The reversible optical switching capabilities of certain pyrimidine-based compounds for detecting ions demonstrate their potential in creating advanced materials for sensing applications (Bhattacharyya et al., 2017).

properties

IUPAC Name

5-(2-methylprop-2-enoxy)-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-13(2)11-28-15-8-9-16(17(27)10-15)19-18(14-6-4-3-5-7-14)20(21(22,23)24)26-12-25-19/h3-10,12,27H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWWFTJUALJWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol

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